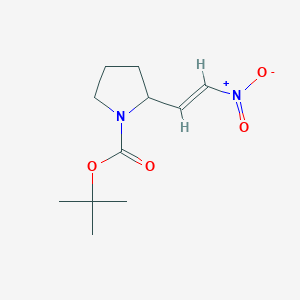

(E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate

Description

The exact mass of the compound (E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate is 242.12665706 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(12)6-8-13(15)16/h6,8-9H,4-5,7H2,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWKTAHOTPAHNV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC1/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744438 | |

| Record name | tert-Butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245652-75-8 | |

| Record name | tert-Butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate, a compound with the CAS number 1245652-75-8, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

(E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate is characterized by its unique structure that includes a pyrrolidine ring and a nitrovinyl substituent. The compound can be synthesized through various organic reactions, including Michael addition and cyclization processes. For instance, the synthesis often involves the reaction of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate with nitroalkenes under specific conditions to yield the desired product .

Mechanisms of Biological Activity

The biological activity of (E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit significant activity against cancer cell lines, suggesting that this compound might also possess anticancer properties. For example, related nitrovinyl derivatives have shown micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) at concentrations around 10 µM .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to (E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate:

- Anticancer Activity : In a study examining various nitro-substituted compounds, it was found that certain derivatives exhibited potent cytotoxic effects on different cancer cell lines. The mechanism was proposed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Enzyme Inhibition : Another investigation focused on the inhibition of specific enzymes by pyrrolidine-based compounds. The findings suggested that these compounds could act as effective inhibitors in biochemical pathways relevant to cancer progression .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications in the nitrovinyl group significantly affected the biological activity of related compounds. The presence of electron-withdrawing groups was found to enhance anticancer activity, suggesting a strategic approach for future drug design .

Data Table: Biological Activity Overview

| Activity Type | Cell Line | Concentration | Effect |

|---|---|---|---|

| Anticancer | A549 | 10 µM | Significant cytotoxicity |

| Anticancer | HeLa | 10 µM | Induction of apoptosis |

| Enzyme Inhibition | Various | Varies | Effective inhibition observed |

| Structure-Activity Analysis | Various derivatives | N/A | Enhanced activity with modifications |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitrovinyl group introduction to a pyrrolidine scaffold. A common approach involves coupling tert-butyl pyrrolidine derivatives with nitroethylene equivalents under mild conditions (e.g., dichloromethane, 0–20°C, with triethylamine as a base and DMAP as a catalyst) . Yield optimization may require strict temperature control and stoichiometric adjustments to minimize byproducts like the (Z)-isomer.

Q. How is the geometric (E)-isomer selectively obtained during synthesis?

- Methodology : Stereochemical control is achieved using sterically hindered bases (e.g., DIPEA) and low-temperature conditions to favor the thermodynamically stable (E)-configuration. Solvent polarity (e.g., dichloromethane vs. THF) also impacts isomer distribution. Post-synthesis, the (E)-isomer can be isolated via silica gel chromatography with hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the pyrrolidine backbone and nitrovinyl group (e.g., vinyl proton at δ 6.5–7.5 ppm and nitro group signals) .

- HRMS : Validates molecular weight (e.g., calculated [M+H] = 283.1423) .

- IR : Peaks at ~1520 cm (NO asymmetric stretch) and ~1350 cm (symmetric stretch) confirm the nitro group .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in multi-step syntheses involving this compound?

- Methodology : Discrepancies often arise from impurities in intermediates or competing side reactions. For example, tert-butyl deprotection under acidic conditions can reduce yields. Systematic optimization includes:

- HPLC Purity Checks : Monitor intermediates (e.g., tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, CAS 1039826-29-3) to ensure >95% purity before proceeding .

- Kinetic Studies : Track reaction progress via TLC or in situ FTIR to identify bottlenecks (e.g., nitrovinyl group instability above 25°C) .

Q. What strategies mitigate decomposition of the nitrovinyl group during storage or reactions?

- Methodology :

- Stabilization : Store the compound at –20°C under inert gas (N or Ar) to prevent oxidation or moisture-induced degradation.

- In Situ Generation : Use nitroethylene precursors (e.g., nitroalkenes) in one-pot reactions to bypass isolation of the sensitive nitrovinyl intermediate .

Q. How does the compound’s stereochemistry influence its reactivity in organocatalytic applications?

- Methodology : The (E)-configuration enhances electrophilicity at the β-position of the nitrovinyl group, making it a potent Michael acceptor in asymmetric catalysis. For example, it can react with prochiral nucleophiles (e.g., malonates) under organocatalytic conditions (e.g., using pyrrolidine-based catalysts like (R)-prolinamide derivatives) to form enantiomerically enriched products .

Q. What computational methods predict the compound’s behavior in complex reaction environments?

- Methodology :

- DFT Calculations : Model transition states for nitrovinyl addition reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- MD Simulations : Assess solubility and aggregation tendencies in solvents like DMSO or chloroform, which affect reaction kinetics .

Key Challenges & Recommendations

- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC for (E)/(Z)-isomer separation .

- Scale-Up : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for greener synthesis .

- Mechanistic Studies : Employ N-labeled analogs to trace nitro group reactivity in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.